4-Cyclopropyl-1-piperazineethanol

Lipophilicity Drug Design ADME Prediction

4-Cyclopropyl-1-piperazineethanol (CAS 944691-70-7) is a substituted piperazine derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. It is characterized by a cyclopropyl group at the 4-position of the piperazine ring and an ethanol side chain, which confers distinct steric and electronic properties relative to its alkyl and aryl analogs.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 944691-70-7
Cat. No. B3183382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1-piperazineethanol
CAS944691-70-7
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)CCO
InChIInChI=1S/C9H18N2O/c12-8-7-10-3-5-11(6-4-10)9-1-2-9/h9,12H,1-8H2
InChIKeyYIBBURSRTRAECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-1-piperazineethanol (CAS 944691-70-7): Technical Profile and Procurement-Relevant Characteristics


4-Cyclopropyl-1-piperazineethanol (CAS 944691-70-7) is a substituted piperazine derivative with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol [1]. It is characterized by a cyclopropyl group at the 4-position of the piperazine ring and an ethanol side chain, which confers distinct steric and electronic properties relative to its alkyl and aryl analogs . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, offering a unique balance of lipophilicity and hydrogen-bonding capacity [1].

Why 4-Cyclopropyl-1-piperazineethanol Cannot Be Readily Replaced by Other N-Substituted Piperazineethanols


Piperazineethanol derivatives are not interchangeable due to the profound influence of the N-substituent on molecular conformation, lipophilicity, and biological target engagement. The cyclopropyl group imparts a unique combination of conformational rigidity and steric bulk that is distinct from linear alkyl chains (e.g., methyl, ethyl) or aromatic rings (e.g., phenyl) [1]. These differences translate into measurable variations in key physicochemical properties—such as computed lipophilicity (XLogP3) and topological polar surface area (TPSA)—which directly impact drug-likeness, membrane permeability, and off-target selectivity [2]. Substituting an analog without considering these quantifiable differences can lead to altered pharmacokinetic profiles, reduced synthetic efficiency, or failure to recapitulate desired structure-activity relationships.

Quantitative Differentiation of 4-Cyclopropyl-1-piperazineethanol vs. Key Analogs: A Procurement-Focused Evidence Guide


Computed Lipophilicity (XLogP3): Cyclopropyl Offers Intermediate Value Between Alkyl and Aryl Analogs

4-Cyclopropyl-1-piperazineethanol exhibits a computed XLogP3 value of -0.1, positioning it between the more hydrophilic methyl analog (-0.6) and the more lipophilic phenyl analog (1.2) [1]. This intermediate lipophilicity is a critical differentiator for medicinal chemists seeking to balance membrane permeability with aqueous solubility, particularly in CNS-targeted programs where clogP values between 0 and 3 are often desired .

Lipophilicity Drug Design ADME Prediction

Topological Polar Surface Area (TPSA): Minimal Polar Surface Variation Enables CNS Penetration

The computed TPSA for 4-Cyclopropyl-1-piperazineethanol is 26.7 Ų, which is effectively identical to that of the ethyl analog (26.71 Ų) and likely similar to the methyl analog (~26.7 Ų) [1]. TPSA values below 60-70 Ų are generally considered favorable for passive diffusion across the blood-brain barrier, a critical factor in CNS drug discovery . The cyclopropyl group maintains this favorable polar surface area while offering distinct conformational constraints not found in flexible alkyl chains.

Polar Surface Area Blood-Brain Barrier Permeability Medicinal Chemistry

Synthetic Utility as a Versatile Intermediate in Drug Discovery

4-Cyclopropyl-1-piperazineethanol serves as a key intermediate in the synthesis of more complex bioactive molecules, as evidenced by its incorporation into patent claims for calcium channel blockers (US20100105682A1) and HIV-1 protease inhibitors (Cycloalkylpiperazines series) [1][2]. In these contexts, the cyclopropylpiperazine moiety is specifically claimed to confer improved oral absorption and enhanced enzyme inhibition relative to other cycloalkylpiperazine analogs [2]. For instance, compound 13 in the HIV-1 protease inhibitor series, which contains a cyclopropylpiperazine unit, exhibited a Cmax of 17 μM and a favorable CIC95/IC50 ratio in whole-cell assays [2].

Organic Synthesis Building Block Medicinal Chemistry

Potential Off-Target Selectivity Due to Cyclopropyl Conformational Rigidity

The cyclopropyl group introduces conformational rigidity that can enhance binding selectivity for certain biological targets, as suggested by structural analyses of cyclopropyl-containing piperazine derivatives [1]. While direct head-to-head selectivity data for 4-cyclopropyl-1-piperazineethanol itself are not publicly available, class-level observations indicate that cyclopropyl substitution can reduce the number of low-energy conformations accessible to the piperazine ring, potentially minimizing off-target interactions [2]. This is in contrast to flexible alkyl chains (e.g., ethyl, propyl), which sample a broader conformational space and may engage with a wider range of receptors.

Receptor Selectivity Conformational Analysis Drug Design

Optimal Application Scenarios for 4-Cyclopropyl-1-piperazineethanol Based on Quantifiable Differentiation


Design of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

Given its computed XLogP3 of -0.1 and TPSA of 26.7 Ų—both within optimal ranges for blood-brain barrier penetration—4-Cyclopropyl-1-piperazineethanol is ideally suited as a building block for CNS-active compounds [1]. Its intermediate lipophilicity, falling between hydrophilic alkyl and lipophilic aryl analogs, allows medicinal chemists to fine-tune physicochemical properties without resorting to aromatic groups that may introduce metabolic liabilities or hERG channel blocking activity [1].

Synthesis of Proprietary Calcium Channel Blockers and HIV-1 Protease Inhibitors

This compound is a disclosed intermediate in patent applications covering cyclopropyl-piperazine calcium channel blockers (US20100105682A1) and has been utilized in the development of HIV-1 protease inhibitors with enhanced oral absorption [2][3]. Procurement of this specific intermediate is essential for researchers aiming to replicate or improve upon these patented chemical series, as substitution with other N-alkyl piperazineethanols would likely result in loss of the claimed biological activity and intellectual property position [2].

Optimization of Lead Compounds Targeting GPCRs or Ion Channels with Stringent Selectivity Requirements

The conformational rigidity imparted by the cyclopropyl group is hypothesized to enhance receptor subtype selectivity by reducing the ensemble of accessible low-energy conformations [2]. This property makes 4-cyclopropyl-1-piperazineethanol a strategic choice in hit-to-lead campaigns for GPCRs, ion channels, or transporters where off-target activity must be minimized .

Exploration of Structure-Activity Relationships (SAR) in Piperazine-Containing Libraries

As part of a focused library of N-substituted piperazineethanols, this compound serves as a key comparator for probing the steric and electronic effects of the cyclopropyl group. Its quantifiably distinct lipophilicity (XLogP3 = -0.1) and comparable TPSA (26.7 Ų) relative to methyl and ethyl analogs enable systematic SAR studies to correlate physicochemical changes with biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropyl-1-piperazineethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.